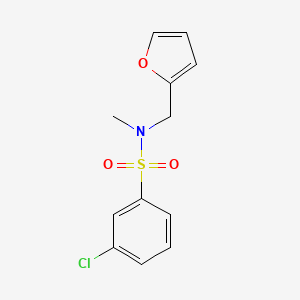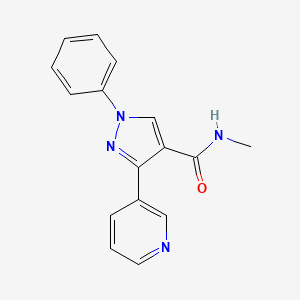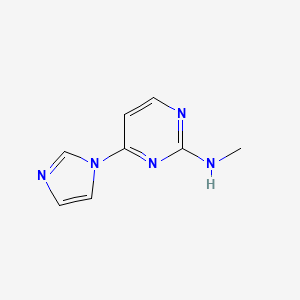![molecular formula C8H11NO3 B7465206 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid, also known as CBHCA, is a bicyclic amino acid that has been the subject of increasing scientific research in recent years. CBHCA is a unique compound that has shown potential in a variety of applications, including drug development, chemical synthesis, and materials science.
Mécanisme D'action
The mechanism of action of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has been shown to have antioxidant properties and can scavenge free radicals. 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has some limitations, including its cost and the limited availability of certain reagents required for its synthesis.
Orientations Futures
There are several potential future directions for research on 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid. One area of interest is the development of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the use of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid as a building block in the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. The adduct is then subjected to a series of steps, including hydrolysis, reduction, and acylation, to yield the final product. The synthesis method is relatively straightforward and has been optimized for high yield and purity.
Applications De Recherche Scientifique
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has been studied extensively for its potential in drug development. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has also been studied for its potential as a building block in the synthesis of novel materials, such as polymers and dendrimers.
Propriétés
IUPAC Name |
5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-5(10)7-2-1-3-8(7,4-7)6(11)12/h1-4H2,(H2,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIYLPOQQIDHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(C1)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)




![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)

![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)




